Methyl 4-[8-hydroxy-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl]benzoate
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Overview
Description
Methyl 4-[6-(4-methoxyphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-yl]benzoate is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and a methoxyphenyl group attached to the triazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[6-(4-methoxyphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-yl]benzoate typically involves a multi-step process. One common synthetic route includes the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with a variety of one-carbon donors . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired triazoloquinazoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6-(4-methoxyphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Methyl 4-[6-(4-methoxyphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[6-(4-methoxyphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The triazoloquinazoline core structure allows for specific interactions with target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, which includes a thiadiazine moiety.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a similar triazole ring but different ring fusion patterns.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also feature a triazole ring but with a different arrangement of nitrogen atoms in the fused ring system.
Uniqueness
Methyl 4-[6-(4-methoxyphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-yl]benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4-[6-(4-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-9-yl]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-31-18-9-7-14(8-10-18)17-11-19-21(20(29)12-17)22(28-24(27-19)25-13-26-28)15-3-5-16(6-4-15)23(30)32-2/h3-10,13,17,22H,11-12H2,1-2H3,(H,25,26,27) |
InChI Key |
IOIKTVYVANCMGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
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